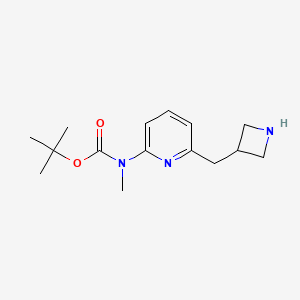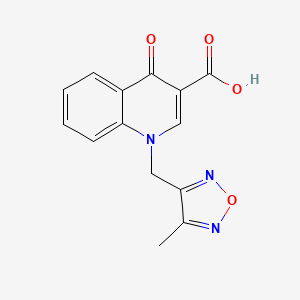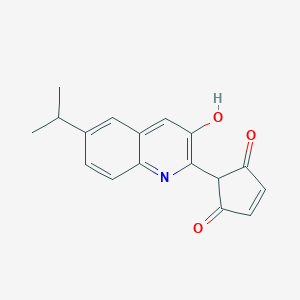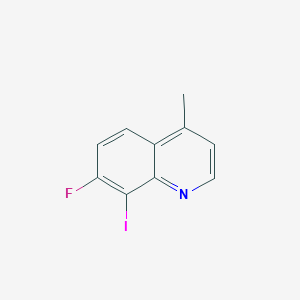![molecular formula C19H26N2 B11842976 (3S)-N-(2-Methylpropyl)-N-[(naphthalen-1-yl)methyl]pyrrolidin-3-amine CAS No. 820982-68-1](/img/structure/B11842976.png)
(3S)-N-(2-Methylpropyl)-N-[(naphthalen-1-yl)methyl]pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-Isobutyl-N-(naphthalen-1-ylmethyl)pyrrolidin-3-amine is a complex organic compound that features a pyrrolidine ring substituted with an isobutyl group and a naphthalen-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Isobutyl-N-(naphthalen-1-ylmethyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,4-diaminobutane.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via an alkylation reaction using isobutyl bromide and a strong base like sodium hydride.
Attachment of the Naphthalen-1-ylmethyl Group: The naphthalen-1-ylmethyl group can be attached through a nucleophilic substitution reaction using naphthalen-1-ylmethyl chloride and the pyrrolidine intermediate.
Industrial Production Methods
Industrial production of (S)-N-Isobutyl-N-(naphthalen-1-ylmethyl)pyrrolidin-3-amine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Isobutyl-N-(naphthalen-1-ylmethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the naphthalen-1-ylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Naphthalen-1-ylmethyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of naphthalen-1-ylmethyl ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-N-Isobutyl-N-(naphthalen-1-ylmethyl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of antidepressants and other central nervous system (CNS) active compounds.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe in biochemical studies to understand the interactions of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of (S)-N-Isobutyl-N-(naphthalen-1-ylmethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets in the CNS. It is believed to modulate the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine by binding to their respective receptors or transporters . This modulation can lead to changes in mood and behavior, making it a potential candidate for antidepressant therapy.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-boronic acid: Used in the synthesis of various organic compounds.
2-(naphthalen-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide: Another compound with a naphthalene moiety.
Uniqueness
(S)-N-Isobutyl-N-(naphthalen-1-ylmethyl)pyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological and chemical properties. Its ability to interact with multiple neurotransmitter systems sets it apart from other similar compounds.
Properties
CAS No. |
820982-68-1 |
|---|---|
Molecular Formula |
C19H26N2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(3S)-N-(2-methylpropyl)-N-(naphthalen-1-ylmethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C19H26N2/c1-15(2)13-21(18-10-11-20-12-18)14-17-8-5-7-16-6-3-4-9-19(16)17/h3-9,15,18,20H,10-14H2,1-2H3/t18-/m0/s1 |
InChI Key |
MMJCYIFQHKNMHX-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)CN(CC1=CC=CC2=CC=CC=C21)[C@H]3CCNC3 |
Canonical SMILES |
CC(C)CN(CC1=CC=CC2=CC=CC=C21)C3CCNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Methyl-1,4-dioxaspiro[4.5]decan-3-yl) benzoate](/img/structure/B11842895.png)

![6-Bromo-3-(piperidin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B11842899.png)

![tert-Butyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B11842905.png)

![9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione](/img/structure/B11842921.png)

![3-Chloro-7-[di(prop-2-en-1-yl)amino]quinoline-8-carbonitrile](/img/structure/B11842927.png)

![Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B11842945.png)
![7-Bromo-2-ethyl-9-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11842959.png)


